
3-(2'-FluorobenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2’-Fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of both organozinc and organobromine compounds, making it highly versatile in organic synthesis. The compound has the molecular formula C13H10BrFOZn and a molecular weight of 346.5138 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’-Fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(2’-Fluorobenzyloxy)bromobenzene+Zn→3-(2’-Fluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2’-Fluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and sulfonates. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands like triphenylphosphine. The reactions are usually performed under an inert atmosphere at elevated temperatures.
Addition Reactions: Electrophiles such as aldehydes, ketones, and imines are commonly used. The reactions are typically carried out at low to moderate temperatures to control the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the product is typically a substituted aromatic compound. In coupling reactions, the product is a biaryl or a more complex aromatic system. In addition reactions, the product is usually an alcohol, amine, or other functionalized organic molecule.
Scientific Research Applications
3-(2’-Fluorobenzyloxy)phenylzinc bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly useful in the synthesis of complex aromatic compounds and natural products.
Biology: It can be used to modify biomolecules, such as peptides and nucleotides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable tool for industrial applications.
Mechanism of Action
The mechanism of action of 3-(2’-Fluorobenzyloxy)phenylzinc bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions The compound can donate electrons to form new bonds with electrophiles or accept electrons from nucleophiles to form new bonds The molecular targets and pathways involved depend on the specific reaction and conditions used
Comparison with Similar Compounds
Similar Compounds
- 3-(2’-Chlorobenzyloxy)phenylzinc bromide
- 3-(2’-Bromobenzyloxy)phenylzinc bromide
- 3-(2’-Methoxybenzyloxy)phenylzinc bromide
Comparison
3-(2’-Fluorobenzyloxy)phenylzinc bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methoxy analogs, the fluorine atom can enhance the compound’s reactivity and selectivity in certain reactions. The fluorine atom’s electronegativity can stabilize negative charges and influence the compound’s behavior in nucleophilic and electrophilic reactions. This makes 3-(2’-Fluorobenzyloxy)phenylzinc bromide a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C13H10BrFOZn |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
MHPCPEOQNSWWSU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
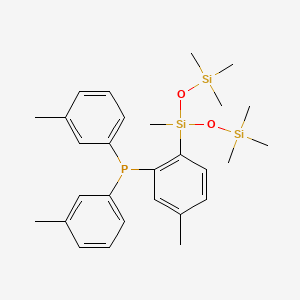
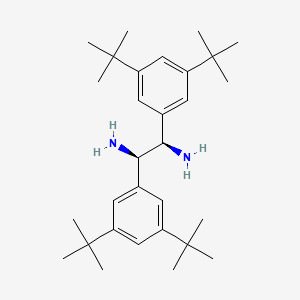


![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)
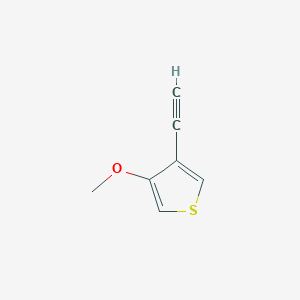
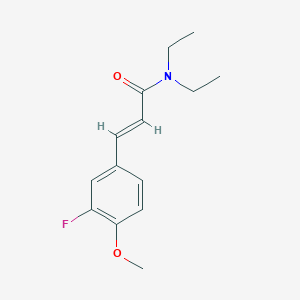
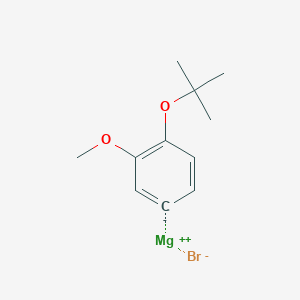

![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)


